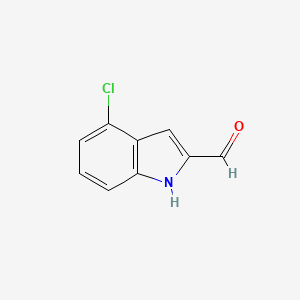

4-Chloro-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHAQYQBESAJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C=O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592974 | |

| Record name | 4-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27932-08-7 | |

| Record name | 4-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Chloro-1H-indole-2-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Chloro-1H-indole-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. It is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Molecular Structure and Overview

This compound possesses a core indole scaffold, substituted with a chlorine atom at the 4-position of the benzene ring and a carbaldehyde group at the 2-position of the pyrrole ring. This unique substitution pattern influences its electronic properties and, consequently, its spectroscopic signature. Understanding these spectroscopic features is paramount for confirming its synthesis and purity.

Figure 1: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the N-H proton, the aldehyde proton, and the aromatic protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and aldehyde groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 11.0 - 12.0 | br s | - |

| H-3 | 7.3 - 7.5 | s | - |

| H-5 | 7.2 - 7.4 | d | 8.0 - 9.0 |

| H-6 | 7.0 - 7.2 | t | 7.5 - 8.5 |

| H-7 | 7.5 - 7.7 | d | 7.0 - 8.0 |

| Aldehyde-H | 9.8 - 10.0 | s | - |

Causality behind Predicted Shifts:

-

N-H Proton (H-1): The indole N-H proton typically appears as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding.

-

Aldehyde Proton: The aldehyde proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield singlet.[1]

-

Aromatic Protons (H-5, H-6, H-7): The electron-withdrawing chlorine atom at C-4 will influence the chemical shifts of the adjacent protons. H-5 will be deshielded, while H-7 will also experience some deshielding. The coupling patterns (doublet, triplet, doublet) arise from spin-spin coupling with neighboring protons.

-

H-3 Proton: This proton on the pyrrole ring is expected to be a singlet due to the absence of adjacent protons.

Figure 2: General workflow for NMR data acquisition.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 140 |

| C-3 | 110 - 115 |

| C-3a | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 120 - 125 |

| C-6 | 122 - 128 |

| C-7 | 115 - 120 |

| C-7a | 135 - 140 |

| C=O | 180 - 185 |

Causality behind Predicted Shifts:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is significantly deshielded and will appear at a very low field, typically in the 180-185 ppm range.[2][3]

-

Indole Carbons: The chemical shifts of the indole carbons are influenced by the nitrogen heteroatom and the substituents. C-2 and C-7a, being adjacent to the nitrogen, are generally found at a lower field. The chlorine atom at C-4 will cause a downfield shift for C-4 and influence the shifts of the surrounding carbons.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.[5]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra using the residual solvent peak.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2700 - 2850 | Medium, often two bands |

| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Causality behind Predicted Absorptions:

-

N-H Stretch: The N-H bond in the indole ring will give rise to a characteristic stretching vibration in the 3300-3400 cm⁻¹ region.[6][7]

-

Aldehyde C-H and C=O Stretches: The aldehyde group is readily identified by two key absorptions: the C=O stretch, which is typically a strong band, and the C-H stretch, which often appears as a pair of weaker bands.[8][9][10] Conjugation with the indole ring is expected to lower the C=O stretching frequency.[8][11]

-

Aromatic C-H and C=C Stretches: The aromatic nature of the indole ring will result in C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region.[12][13][14]

-

C-Cl Stretch: The presence of the chlorine atom will lead to a strong absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. A typical range is 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted MS Data

| m/z | Predicted Identity | Notes |

| 179/181 | [M]⁺ | Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope. |

| 150/152 | [M-CHO]⁺ | Loss of the formyl radical. |

| 115 | [M-CHO-Cl]⁺ | Loss of the formyl radical and a chlorine atom. |

Causality behind Predicted Fragmentation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 179 and 181 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.[15]

-

Fragmentation Pattern: Electron impact ionization is expected to induce fragmentation. Common fragmentation pathways for indole aldehydes include the loss of the formyl radical (CHO).[16][17] Subsequent fragmentation may involve the loss of the chlorine atom. The stability of the aromatic indole ring will likely result in it being a prominent fragment.[18]

Figure 3: Predicted fragmentation pathway of this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Choose an appropriate ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI is often used for relatively small, volatile molecules and provides detailed fragmentation patterns.

-

Calibrate the mass spectrometer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine.

-

Analyze the fragmentation pattern to gain structural information.

-

References

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 5. epfl.ch [epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 4-Chloro-1H-indole-2-carbaldehyde: Starting Materials and Strategic Execution

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the prevalent synthetic strategies for obtaining 4-Chloro-1H-indole-2-carbaldehyde. The focus is on the critical selection of starting materials and the causal factors influencing the choice of synthetic routes, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of the this compound Scaffold

This compound is a crucial heterocyclic building block in medicinal chemistry and materials science. The indole core is a privileged scaffold found in numerous natural products and pharmaceuticals, and the specific substitution pattern of a chlorine atom at the 4-position and a formyl group at the 2-position offers a versatile platform for further molecular elaboration. The electron-withdrawing nature of the chlorine atom and the reactive aldehyde functionality provide orthogonal handles for constructing complex molecular architectures, making this compound a valuable intermediate in the synthesis of targeted therapeutic agents and functional materials.

This guide delineates the primary synthetic pathways, moving from direct functionalization of a pre-formed indole to the strategic construction of the indole ring itself.

Part 1: The Pre-eminent Strategy: Direct C2-Formylation of 4-Chloro-1H-indole

The most direct and industrially favored approach to synthesizing this compound begins with the commercially available starting material, 4-Chloro-1H-indole[1]. The core of this strategy lies in the regioselective introduction of a formyl (-CHO) group onto the C2 position of the indole ring.

Core Methodology: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the benchmark method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles[2][3]. This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[4][5].

-

Choice of Reagents : The combination of DMF and POCl₃ is highly effective and cost-efficient for generating the chloromethyleneiminium salt (the Vilsmeier reagent)[4]. This electrophile is potent enough to react with the electron-rich indole ring but is generally mild enough to avoid unwanted side reactions.

-

Regioselectivity : Indoles preferentially undergo electrophilic substitution at the C3 position due to the superior stability of the resulting cationic intermediate. However, in the Vilsmeier-Haack reaction, formylation occurs at the C2 position. This is a classic exception driven by the reaction mechanism. The initial attack occurs at C3, but the resulting intermediate rapidly rearranges to the more stable 2-substituted product after elimination and hydrolysis. Recent literature also describes methods for the formylation of indoles using triphenylphosphine/1,2-diiodoethane with DMF, offering an alternative pathway[3].

The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by the electrophilic substitution on the 4-chloroindole ring.

Caption: Workflow for the Vilsmeier-Haack formylation of 4-chloroindole.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative synthesis compiled from established chemical principles and literature precedents[6][7].

-

Inert Atmosphere Setup : Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Reagent Charging : To the flask, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) and an appropriate anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Vilsmeier Reagent Formation : Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF solution via the dropping funnel. Maintain the temperature below 5°C during the addition. Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition : Dissolve 4-Chloro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting indole spot is consumed.

-

Work-up and Hydrolysis : Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This step neutralizes the acidic reagents and hydrolyzes the iminium intermediate to the aldehyde.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid[8].

Part 2: Indole Ring Construction Strategies

When 4-chloro-1H-indole is not a viable starting material, constructing the indole ring with the desired substituents is an effective alternative. Two classical name reactions are particularly relevant: the Reissert and Fischer syntheses.

A. The Reissert Indole Synthesis

The Reissert synthesis builds the indole ring from an ortho-nitrotoluene derivative[9][10]. For the target molecule, the synthesis would commence with 2-chloro-6-nitrotoluene .

-

Condensation : The methyl group of 2-chloro-6-nitrotoluene is deprotonated by a strong base (e.g., potassium ethoxide) and condensed with diethyl oxalate. This step forms an ethyl pyruvate derivative[9][11].

-

Reductive Cyclization : The resulting ethyl (3-chloro-2-nitrophenyl)pyruvate is then subjected to reductive cyclization. A reducing agent like zinc in acetic acid or iron powder reduces the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone, forming 4-chloro-1H-indole-2-carboxylic acid[11][12].

-

Carboxylic Acid to Aldehyde Conversion : The final step, which is not part of the classical Reissert reaction, involves the reduction of the indole-2-carboxylic acid to the corresponding aldehyde. This can be achieved through various methods, such as conversion to an acid chloride followed by Rosenmund reduction or conversion to a Weinreb amide followed by reduction with a hydride reagent.

Caption: Synthetic pathway via the Reissert indole synthesis.

B. The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method that uses an arylhydrazine and an aldehyde or ketone as precursors[13][14]. To obtain the target molecule, one would start with (3-chlorophenyl)hydrazine .

-

Hydrazone Formation : (3-Chlorophenyl)hydrazine is condensed with a suitable carbonyl compound that can serve as a masked C2-aldehyde. A common choice is pyruvic aldehyde dimethyl acetal. This reaction forms the corresponding phenylhydrazone.

-

Acid-Catalyzed Cyclization : The phenylhydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride)[15][16]. The reaction proceeds through a[13][13]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring[14][16].

-

Unmasking the Aldehyde : The acetal protecting group is hydrolyzed during the acidic work-up, revealing the desired C2-carbaldehyde functionality. A key challenge in this synthesis is controlling the regiochemistry of the cyclization, as two different indole isomers could potentially form.

Caption: Synthetic pathway via the Fischer indole synthesis.

Part 3: Comparative Data Summary

| Synthetic Route | Primary Starting Material | Key Reagents/Steps | Advantages | Key Considerations & Challenges |

| Vilsmeier-Haack | 4-Chloro-1H-indole | DMF, POCl₃ | Direct, high-yielding, excellent regioselectivity for C2-formylation. | Requires availability of the substituted indole precursor. |

| Reissert Synthesis | 2-Chloro-6-nitrotoluene | Diethyl oxalate, Base (KOEt), Reductive Cyclization (Zn/AcOH), Carboxylic acid reduction | Builds the indole core; starting materials are often simple aromatics. | Multi-step process; final conversion of the carboxylic acid adds complexity. |

| Fischer Synthesis | (3-Chlorophenyl)hydrazine | Pyruvic aldehyde dimethyl acetal, Acid catalyst (PPA, ZnCl₂) | Versatile and widely used for indole synthesis. | Potential for regioisomeric byproducts; requires careful selection of the carbonyl partner. |

Conclusion

The synthesis of this compound can be approached through several effective routes. For directness and efficiency, the Vilsmeier-Haack formylation of 4-chloro-1H-indole stands out as the superior method, provided the starting indole is accessible. When it is necessary to construct the heterocyclic core, both the Reissert and Fischer indole syntheses offer powerful, albeit more complex, alternatives starting from basic aromatic precursors. The choice of strategy ultimately depends on starting material availability, cost, scalability requirements, and the specific expertise of the research and development team.

References

- 1. 1H-Indole, 4-chloro- [webbook.nist.gov]

- 2. name-reaction.com [name-reaction.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 27932-08-7 [sigmaaldrich.com]

- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jk-sci.com [jk-sci.com]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

Navigating Cell Viability: A Technical Guide to Tetrazolium Salts in Drug Discovery, with a Clarification on CAS 27932-08-7

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two CAS Numbers

In the precise world of chemical research and drug development, a Chemical Abstracts Service (CAS) number is an unambiguous identifier for a specific substance. The query for CAS number 27932-08-7 leads to the chemical compound 4-Chloro-1H-indole-2-carbaldehyde [1][2][3]. This compound is a heterocyclic aldehyde, a chemical intermediate available from various suppliers[1]. While it has its place in synthetic chemistry, its direct application in mainstream cell-based assays for drug development is not prominent.

Given the context of an in-depth technical guide for researchers in drug development, it is highly probable that the intended subject of inquiry is a reagent central to cytotoxicity and cell proliferation assays. A class of compounds that fits this description perfectly is the tetrazolium salts, which are workhorses in this field. This guide will, therefore, focus on a widely used tetrazolium salt, WST-1, as a representative of this essential class of reagents. We will delve into its properties, the principles of its application, and provide practical guidance for its use in the laboratory.

Part 1: The Chemistry of Cell Viability – Understanding WST-1

WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is a water-soluble tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells[4]. This conversion forms the basis of a simple and accurate colorimetric assay to quantify cell viability and proliferation[5].

Core Principle of the WST-1 Assay

The fundamental principle of the WST-1 assay lies in the enzymatic reduction of the tetrazolium salt. In viable cells, mitochondrial dehydrogenases, a key component of the respiratory chain, cleave the WST-1 molecule. This reaction produces a water-soluble formazan dye, the amount of which is directly proportional to the number of metabolically active cells in the culture[4][6]. The formazan dye absorbs light at a specific wavelength, allowing for spectrophotometric quantification[7].

This elegant principle allows researchers to assess a multitude of cellular responses, including:

-

Cell Proliferation: In response to growth factors, cytokines, or nutrients[6].

-

Cytotoxicity: To evaluate the effect of anti-cancer drugs, toxins, or other chemical compounds[7].

-

Chemosensitivity: To determine the sensitivity of cancer cells to a panel of therapeutic agents[6].

Physicochemical Properties of WST-1 Reagent

| Property | Description | Source |

| Appearance | Clear, slightly red, ready-to-use solution. | [5] |

| Solubility | Water-soluble. | |

| Detection Method | Colorimetric (Absorbance). | |

| Wavelength (Max. Absorbance) | 420 - 480 nm. | [7] |

| Reference Wavelength | >600 nm. | [6][7] |

Part 2: The WST-1 Assay in Practice: A Step-by-Step Protocol

The following is a generalized protocol for a WST-1 based cell viability assay in a 96-well plate format. It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line and experimental condition.

Experimental Workflow

Caption: A typical workflow for a WST-1 based cell viability assay.

Detailed Methodology

-

Cell Seeding:

-

Culture cells to an exponential growth phase.

-

Trypsinize and resuspend cells in a fresh culture medium.

-

Determine cell density using a hemocytometer or an automated cell counter.

-

Seed cells in a 96-well flat-bottom microplate at a predetermined optimal density (typically between 1 x 10^4 and 5 x 10^4 cells per well in 100 µL of culture medium)[4][7].

-

Include wells with medium only as a background control.

-

-

Cell Treatment:

-

Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2[6][7].

-

Prepare serial dilutions of your test compounds (e.g., drugs, toxins).

-

Remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations.

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

WST-1 Reagent Incubation:

-

Absorbance Measurement:

-

After incubation with WST-1, shake the plate thoroughly for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye[6][7].

-

Measure the absorbance of the samples in a microplate reader at a wavelength between 420 and 480 nm[7].

-

If possible, use a reference wavelength of >600 nm to subtract background absorbance[6][7].

-

-

Data Analysis:

-

Subtract the absorbance of the background control (medium only) from all other readings.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Part 3: Suppliers and Concluding Remarks

A variety of life science companies supply WST-1 assay kits and reagents. When selecting a supplier, consider factors such as kit components, batch-to-batch consistency, and technical support.

Prominent Suppliers of WST-1 and Similar Tetrazolium-Based Assays:

-

Sigma-Aldrich (Merck)

-

Roche

-

Thermo Fisher Scientific

-

Abcam

-

Promega

-

Cayman Chemical

-

G-Biosciences

-

Creative Bioarray

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. echemi.com [echemi.com]

- 3. CAS:53590-49-1, 5-氯-1H-吲哚-2-甲醛-毕得医药 [bidepharm.com]

- 4. materialneutral.info [materialneutral.info]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to the Physicochemical and Reactive Properties of 4-Chloroindoles

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Halogenation of the indole nucleus is a key strategy for modulating its electronic, metabolic, and binding properties. This guide provides an in-depth examination of 4-chloro substituted indoles, focusing on the parent compound 4-chloro-1H-indole. We will explore its core physicochemical characteristics, spectroscopic signature, and chemical reactivity. Emphasis is placed on understanding the influence of the C4-chloro substituent on reactivity, particularly in electrophilic substitution and modern cross-coupling reactions, which are pivotal for drug discovery and molecular engineering. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this important heterocyclic building block.

Introduction: The Strategic Role of the 4-Chloroindole Scaffold

The indole ring system is a cornerstone of modern drug design, prized for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking. The introduction of a chlorine atom at the 4-position of the benzene portion of the indole profoundly alters its properties in several strategic ways:

-

Electronic Modulation: The chloro group exerts a dual electronic effect: a strong, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). This combination deactivates the benzene ring towards electrophilic attack compared to unsubstituted indole, yet subtly modulates the reactivity of the pyrrole ring.

-

Metabolic Stability: Halogenation, particularly chlorination, can block sites of oxidative metabolism, often increasing the metabolic stability and pharmacokinetic profile of a drug candidate.

-

Lipophilicity and Binding: The chloro substituent increases the lipophilicity (LogP) of the molecule, which can enhance membrane permeability and influence binding interactions within protein active sites.

This guide will dissect these properties, providing both quantitative data and mechanistic insights to inform the rational design of experiments and synthetic campaigns involving the 4-chloroindole core.

Physicochemical and Spectroscopic Profile

A foundational understanding of a building block's physical and spectral properties is critical for its effective use in synthesis and analysis.

Physical Properties

The parent 4-chloroindole is typically a solid at room temperature. Its key physical properties are summarized in Table 1. Its insolubility in water and good solubility in polar organic solvents like ethanol are characteristic of a moderately polar organic compound.[1][2]

Table 1: Physicochemical Properties of 4-Chloro-1H-indole

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 25235-85-2 | [2][3] |

| Molecular Formula | C₈H₆ClN | [1][2] |

| Molecular Weight | 151.59 g/mol | [2][3] |

| Appearance | White to off-white or dark brown solid/liquid | [1] |

| Melting Point | 84 - 86 °C | [1] |

| Boiling Point | 293 °C (at 760 mmHg); 129-130 °C (at 4 mmHg) | [1][2] |

| Solubility | Insoluble in water; Soluble in ethanol (50 mg/mL) | [1][2] |

| Density | 1.259 g/mL at 25 °C |[2] |

Spectroscopic Signature

Spectroscopic analysis provides a fingerprint for compound identification and structural elucidation.

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum of 4-chloroindole shows characteristic signals for the pyrrole and benzene ring protons. The N-H proton typically appears as a broad singlet at high chemical shift (>8 ppm). The protons on the benzene ring (H5, H6, H7) will exhibit splitting patterns consistent with a 1,2,3-trisubstituted benzene system. The C2 and C3 protons on the pyrrole ring appear as distinct signals, often as multiplets or doublets of doublets.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp N-H stretching band around 3400 cm⁻¹. The C-Cl stretch typically appears in the fingerprint region, usually between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent.[3][5]

-

Mass Spectrometry (MS): In mass spectrometry, 4-chloroindole exhibits a characteristic isotopic pattern for a monochlorinated compound, with the [M]+ and [M+2]+ peaks appearing in an approximate 3:1 ratio. The molecular ion peak will be observed at m/z = 151.[3][6]

Chemical Reactivity and Synthetic Utility

From a synthetic chemist's perspective, the reactivity of the 4-chloroindole scaffold is its most important feature. The chloro-substituent directs and influences reactions at multiple sites on the molecule.

Electrophilic Aromatic Substitution (EAS)

The indole nucleus is an electron-rich heterocycle, and its preferred site of electrophilic attack is the C3 position. This is because the pyrrolic nitrogen can effectively stabilize the positive charge in the resulting Wheland intermediate. The C4-chloro group, with its electron-withdrawing inductive effect, slightly deactivates the ring system towards EAS but does not change the fundamental regioselectivity. The attack remains overwhelmingly favored at C3 over other positions like C2, C6, or C7.[7][8]

Caption: Regioselectivity of Electrophilic Attack on 4-Chloroindole.

Common EAS reactions like Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations will proceed at the C3 position, providing a reliable method for introducing functional groups onto the pyrrole ring.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is a versatile handle for building molecular complexity. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling reactions, modern catalyst systems have made their use routine.[9] This transformation is a cornerstone of contemporary drug discovery, allowing for the direct formation of C-C, C-N, and C-O bonds.[10][11]

The Suzuki-Miyaura coupling, which joins the 4-chloroindole with a boronic acid or ester, is arguably the most widely used of these methods due to the stability and low toxicity of the boron reagents.[12]

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Other important cross-coupling reactions applicable to 4-chloroindole include:

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

-

Stille Coupling: For coupling with organostannanes.

The ability to perform these reactions selectively at the C4 position makes 4-chloroindole an exceptionally valuable building block for creating diverse libraries of compounds for screening.[13]

Representative Experimental Protocol

To provide a practical context, the following section outlines a validated methodology for a key transformation.

Suzuki-Miyaura Coupling of 4-Chloroindole with Phenylboronic Acid

This protocol is a representative example based on established principles of Suzuki-Miyaura couplings for aryl chlorides. Researchers should perform their own optimization.

Objective: To synthesize 4-phenyl-1H-indole from 4-chloro-1H-indole.

Materials:

-

4-Chloro-1H-indole (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1H-indole, phenylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-phenyl-1H-indole.

Applications in Drug Discovery

The 4-chloroindole moiety is present in a range of biologically active molecules. Its utility stems from the combination of the indole's inherent pharmacophoric properties and the specific modulatory effects of the C4-chloro substituent. A notable example is its role as a precursor to plant hormones like 4-chloroindole-3-acetic acid (4-Cl-IAA), which is a highly active auxin found in legumes.[14][15] In synthetic chemistry, it serves as a key intermediate for compounds targeting kinases, G-protein coupled receptors, and ion channels.[10]

Conclusion

4-Chloro substituted indoles, exemplified by the parent 4-chloro-1H-indole, are versatile and powerful building blocks in modern chemical research. The C4-chloro group provides a unique combination of electronic modulation, metabolic stability, and a reactive handle for advanced synthetic transformations. A thorough understanding of its physicochemical properties and reactivity patterns, particularly in electrophilic substitution and palladium-catalyzed cross-coupling, is essential for any scientist aiming to incorporate this scaffold into complex molecular designs for pharmaceutical or materials science applications.

References

- 1. 4-Chloroindole(25235-85-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 4-Chloroindole 98 25235-85-2 [sigmaaldrich.com]

- 3. 4-Chloroindole | C8H6ClN | CID 91345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroindole(25235-85-2) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Chloroindole(25235-85-2) IR Spectrum [chemicalbook.com]

- 6. PubChemLite - 4-chloroindole (C8H6ClN) [pubchemlite.lcsb.uni.lu]

- 7. Electrophilic substitution - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. jmcct.com [jmcct.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Chloroindole (98%) - Amerigo Scientific [amerigoscientific.com]

- 14. academic.oup.com [academic.oup.com]

- 15. 4-Chloroindole-3-acetic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 4-Chloro-1H-indole-2-carbaldehyde for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of a drug candidate is paramount to its successful formulation and ultimate therapeutic efficacy. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and overall developability.[1][2] This technical guide provides an in-depth exploration of the solubility of 4-Chloro-1H-indole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. We will delve into its predicted solubility in a range of common laboratory solvents, the underlying molecular principles governing its solubility, and detailed experimental protocols for accurate solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a major hurdle.[1][3] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[4] Insufficient solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations in the bloodstream and potentially leading to the failure of an otherwise potent drug candidate.[2][5] Therefore, a comprehensive understanding of a compound's solubility profile in various solvent systems is not merely an academic exercise but a crucial step in de-risking a development program and enabling rational formulation design.[5]

This compound, with its indole scaffold, is a member of a class of compounds known for their diverse biological activities. The presence of a chlorine atom and a carbaldehyde group on the indole ring significantly influences its polarity and, consequently, its solubility. This guide aims to provide researchers and formulation scientists with the foundational knowledge and practical tools to effectively work with this compound.

Physicochemical Properties of this compound

Before delving into its solubility, it is essential to understand the key physicochemical properties of this compound that dictate its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [6] |

| Molecular Weight | 179.60 g/mol | [7] |

| Appearance | Yellow to Brown Solid | [6] |

| Storage Temperature | 2-8 °C | [6] |

| InChI Key | XAHAQYQBESAJGT-UHFFFAOYSA-N | [6] |

The presence of the polar carbaldehyde group and the nitrogen atom in the indole ring, capable of hydrogen bonding, suggests potential solubility in polar solvents. Conversely, the aromatic rings and the chloro-substituent contribute to its lipophilicity, which may favor solubility in non-polar organic solvents. The interplay of these structural features will ultimately determine its solubility profile.

Predicted Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The hydrophobic indole ring and the chloro-substituent likely dominate over the polar aldehyde and N-H groups, leading to low aqueous solubility.[8] |

| Methanol | Polar Protic | Soluble | The polar hydroxyl group of methanol can effectively hydrogen bond with the aldehyde and N-H groups of the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact favorably with the polar functionalities of the solute. |

| Acetonitrile | Polar Aprotic | Soluble | Acetonitrile's polarity should allow for good solvation of the polar parts of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[9] |

| Dichloromethane (DCM) | Non-polar | Moderately Soluble | DCM has a moderate polarity that may be sufficient to dissolve the compound, balancing its polar and non-polar characteristics. |

| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene is less likely to effectively solvate the polar functional groups of the molecule.[8] |

| Hexane | Non-polar | Insoluble | Hexane is a highly non-polar solvent and is not expected to dissolve a molecule with significant polar character.[8] |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, well-defined experimental protocols are essential. Two primary types of solubility assays are commonly employed in drug discovery and development: thermodynamic (equilibrium) solubility and kinetic solubility.[4][10]

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility of a compound at equilibrium and is considered the gold standard.[11] It involves equilibrating an excess of the solid compound with the solvent over a sufficient period until a saturated solution is formed.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.

-

Filtration: Filter the suspension through a low-binding filter (e.g., PTFE or PVDF) to remove solid particles. Care must be taken to avoid adsorption of the compound onto the filter.[12]

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or µg/mL by back-calculating from the measured concentration of the diluted sample.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[10][13][14] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a concentrated organic stock into an aqueous buffer.

-

Preparation of Compound Stock Solution:

-

Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Rapidly add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., room temperature) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with gentle shaking.

-

-

Detection of Precipitation:

-

The amount of precipitated compound can be determined by several methods:

-

Nephelometry: Measures the light scattering caused by insoluble particles.[10]

-

Direct UV/Vis Spectroscopy: After filtering the plate to remove precipitate, the concentration of the dissolved compound in the filtrate is measured by its UV/Vis absorbance.

-

-

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound is a cornerstone for its successful development as a potential therapeutic agent. This guide has provided a predicted solubility profile based on its molecular structure and established principles, alongside detailed, actionable protocols for its experimental determination. While predictions offer valuable initial guidance, it is the empirical data generated through robust assays that will ultimately inform formulation strategies and guide the compound's journey through the drug development pipeline. For compounds with low aqueous solubility, various formulation strategies such as pH adjustment, co-solvents, and the use of cyclodextrins can be explored to enhance their dissolution and bioavailability.[2] As research on this compound and its analogs progresses, the continued characterization of their physicochemical properties will be instrumental in unlocking their full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. youtube.com [youtube.com]

- 6. This compound | 27932-08-7 [sigmaaldrich.com]

- 7. 5-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 12203318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. evotec.com [evotec.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

stability and storage conditions for 4-Chloro-1H-indole-2-carbaldehyde

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

This compound stands as a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a chlorinated indole scaffold appended with a reactive carbaldehyde group, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. The indole core is a privileged structure in numerous pharmaceuticals, while the chloro- and carbaldehyde- functionalities offer strategic points for molecular elaboration and conjugation. Given its significance, a thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its integrity, reproducibility of experimental outcomes, and the quality of downstream products. This guide provides a comprehensive technical overview of the stability and storage considerations for this compound, drawing upon established chemical principles and regulatory guidelines.

Physicochemical Properties and Inherent Stability Considerations

This compound is typically a yellow to brown solid.[1] Its stability is intrinsically linked to the chemical reactivity of its constituent functional groups: the indole ring, the aromatic aldehyde, and the chloro substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27932-08-7 | [1] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | Calculated |

| Appearance | Yellow to Brown Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C | [1] |

The indole nucleus, while aromatic, is an electron-rich heterocycle susceptible to oxidation. The aldehyde group is prone to oxidation to a carboxylic acid and can participate in various condensation and addition reactions. The chloro-substituent on the benzene ring is generally stable but can influence the electron density and reactivity of the indole system.

Recommended Storage and Handling Protocols

To maintain the long-term integrity of this compound, adherence to stringent storage and handling protocols is crucial. These recommendations are designed to mitigate degradation from environmental factors.

Optimal Storage Conditions:

-

Temperature: The compound should be stored in a refrigerator at 2-8°C .[1] For long-term storage, some suppliers of similar indole derivatives recommend -20°C.

-

Atmosphere: To prevent oxidation, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.

-

Light: The compound should be protected from light by storing it in an amber-colored vial or in a light-blocking outer container.

-

Moisture: It is critical to keep the compound dry. Storage in a tightly sealed container with a desiccant is recommended to prevent hydrolysis of the aldehyde group.

Handling:

-

All handling should be performed in a well-ventilated area, preferably within a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Use non-sparking tools to prevent static discharge.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is fundamental to designing robust stability studies and interpreting their results. The primary modes of degradation are anticipated to be oxidation, hydrolysis, and photodegradation.

Oxidative Degradation

The electron-rich indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. The aldehyde group is also readily oxidized to the corresponding carboxylic acid, 4-chloro-1H-indole-2-carboxylic acid. Further oxidation of the indole ring can lead to the formation of oxindole and isatin derivatives.

References

A Senior Application Scientist's Guide to the Theoretical Investigation of 4-Chloro-1H-indole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 4-Chloro-1H-indole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We move beyond a simple recitation of methods to deliver a field-proven, logic-driven narrative on why specific computational choices are made and how the resulting data is validated and interpreted. This document is structured to provide researchers, computational chemists, and drug development professionals with an in-depth understanding of the molecule's structural, electronic, and spectroscopic properties through the lens of Density Functional Theory (DFT). By grounding theoretical predictions in the principles of experimental validation, this guide establishes a self-validating system of inquiry, ensuring the trustworthiness and practical applicability of the computational results.

Introduction: The Strategic Importance of this compound

The Indole Scaffold: A Privileged Core in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, frequently described as a "privileged scaffold." This is due to its prevalence in a vast array of natural products and synthetic pharmaceuticals, where it engages in crucial biological interactions.[1] Its unique aromatic and electronic properties allow it to serve as a versatile pharmacophore, forming key hydrogen bonds, π-π stacking, and hydrophobic interactions with various protein targets.[2] Numerous indole derivatives have been developed as potent anticancer, anti-inflammatory, and antimicrobial agents, underscoring the scaffold's therapeutic relevance.[1][2]

Strategic Functionalization: The Role of the Chloro and Carbaldehyde Groups

The specific substitution pattern of this compound is not arbitrary; it is a strategic design.

-

4-Chloro Group: The introduction of a halogen atom, such as chlorine, at the C4 position significantly modulates the electronic landscape of the indole ring. Halogens can enhance binding affinity with target proteins through halogen bonding, a specific type of noncovalent interaction.[3] Furthermore, the electron-withdrawing nature of chlorine influences the reactivity of the entire ring system, a factor that can be precisely quantified through computational analysis.[4]

-

2-Carbaldehyde Group: The aldehyde moiety at the C2 position serves as a versatile synthetic handle. It is a key intermediate for the construction of more complex molecules, such as Schiff bases, chalcones, or other derivatives, through reactions like condensation or Wittig olefination.[5][6] Computationally, this group is a site of high electron density and a primary contributor to the molecule's overall polarity and reactivity.

The Rationale for Theoretical Investigation

While synthesis and biological screening are indispensable, a robust theoretical investigation provides predictive insights that can accelerate the drug discovery process. By employing computational chemistry, we can:

-

Establish the most stable three-dimensional conformation of the molecule.

-

Predict its electronic properties, such as charge distribution and sites susceptible to nucleophilic or electrophilic attack.[3]

-

Simulate spectroscopic signatures (IR, NMR) to aid in experimental characterization and confirm structural assignments.[7]

-

Generate foundational data for more advanced studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses.[8][9]

This in-silico approach provides a cost-effective, high-resolution map of the molecule's chemical behavior before significant resources are committed to laboratory synthesis.

The Computational Framework: A Self-Validating Workflow

The integrity of any theoretical study rests on a logical and verifiable methodology. Our approach is designed as a self-validating workflow, where the output of one step provides the confirmation for the previous one, culminating in a final comparison against empirical data.[10] This ensures a high degree of confidence in the results.

Causality in Method Selection: Why Density Functional Theory (DFT)?

For organic molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency.[7] Unlike more computationally expensive methods, DFT is well-suited for calculating the electronic structure and properties of systems with dozens of atoms. We specifically select the B3LYP hybrid functional . This choice is rooted in extensive field experience; B3LYP has a proven track record of providing reliable predictions for molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds.[3][11]

To accurately describe the electron distribution, especially around the electronegative chlorine, nitrogen, and oxygen atoms, we employ the 6-311++G(d,p) basis set .

-

6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogens, which are critical for accurately modeling non-covalent interactions and the "electron cloud" far from the nuclei.

-

(d,p): Polarization functions are included on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

The Computational Workflow Diagram

The following diagram outlines the logical progression of the theoretical investigation, from initial structure input to final validation.

Caption: Computational workflow for theoretical analysis.

In Silico Protocol: Step-by-Step Methodology

This section details the precise steps for conducting the theoretical calculations using a common computational chemistry package like Gaussian.

Step 1: Geometry Optimization

The initial step is to determine the most stable 3D arrangement of atoms—the global minimum on the potential energy surface.

-

Input Structure: Draw the 2D structure of this compound and convert it to a 3D structure using software like GaussView or Avogadro. Perform a preliminary geometry clean-up using a molecular mechanics force field (e.g., UFF).

-

Calculation Setup: Create an input file specifying the DFT method and basis set. The keyword line would look like this: #p B3LYP/6-311++G(d,p) Opt The Opt keyword instructs the software to perform a geometry optimization.

-

Execution: Submit the calculation. The software iteratively adjusts bond lengths, angles, and dihedrals to find the structure with the lowest possible electronic energy.

Step 2: Frequency Analysis (Self-Validation)

This is a critical validation step to ensure the optimized structure is a true energy minimum.[10]

-

Calculation Setup: Using the optimized geometry from Step 1, perform a frequency calculation. The keyword line is modified: #p B3LYP/6-311++G(d,p) Freq

-

Analysis: Examine the output file. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a stable point on the potential energy surface. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized. This step also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted IR spectrum.

Step 3: Electronic Structure Analysis

With the validated geometry, we can now calculate key electronic properties.

-

Calculation Setup: This is typically performed concurrently with the frequency calculation. Ensure the pop=NBO keyword is added to request a Natural Bond Orbital analysis. #p B3LYP/6-311++G(d,p) Freq pop=NBO

-

Data Extraction:

-

Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output.

-

Molecular Electrostatic Potential (MEP): Generate a cube file of the electron density and potential. Visualize this surface using software like GaussView to map electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: Analyze the NBO output section to identify key donor-acceptor interactions and hyperconjugative effects that contribute to molecular stability.[7]

-

Step 4: Spectroscopic Prediction

The final predictive step involves simulating the NMR spectrum for comparison with experimental data.

-

Calculation Setup: Using the same optimized geometry and level of theory, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. #p B3LYP/6-311++G(d,p) NMR=GIAO

-

Data Processing: The calculation yields absolute shielding tensors. These must be converted to chemical shifts (δ) by referencing them against a calculated standard, typically Tetramethylsilane (TMS), optimized at the exact same level of theory. δsample = σTMS - σsample

Results and Discussion: Bridging Theory and Experiment

This section presents the calculated data and, crucially, interprets it within the context of chemical principles and experimental validation.[12][13][14][15]

Optimized Molecular Geometry

The geometry optimization converges to a planar structure for the indole ring system, as expected for an aromatic bicyclic system. The calculated bond lengths and angles are consistent with standard values for similar heterocyclic compounds.[16]

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-Cl | 1.75 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-C-O (aldehyde) | 125.1° |

| C-C-Cl | 120.5° | |

| Table 1: Selected calculated geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory. |

Electronic Properties and Chemical Reactivity

The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a measure of chemical reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive.[3][11]

| Orbital | Energy (eV) |

| HOMO | -6.45 eV |

| LUMO | -2.11 eV |

| HOMO-LUMO Gap (ΔE) | 4.34 eV |

| Table 2: Calculated FMO energies. |

The HOMO is primarily localized over the indole ring, indicating this is the main site of electron donation (e.g., in electrophilic aromatic substitution). The LUMO is distributed across the entire molecule, with significant contributions from the carbaldehyde group, marking it as the primary site for nucleophilic attack.

Caption: Relationship between FMO energies and chemical reactivity.

The MEP map provides a visual guide to the charge distribution.

-

Red/Yellow Regions (Negative Potential): These are areas of high electron density and are susceptible to electrophilic attack. For our molecule, the most negative potential is localized on the oxygen atom of the carbaldehyde group, followed by the nitrogen and chlorine atoms.

-

Blue Regions (Positive Potential): These are electron-deficient areas, prone to nucleophilic attack. The most positive potential is found on the hydrogen atom of the N-H group and the hydrogen of the aldehyde group, making them primary sites for hydrogen bonding.

NBO analysis quantifies the delocalization of electron density. Key interactions include the stabilization energy (E(2)) from the delocalization of the nitrogen lone pair (LP(1) N) into the antibonding π* orbitals of the adjacent C-C bonds in the aromatic ring. This confirms the strong electronic conjugation that confers aromatic stability to the indole system.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N5 | π* (C3-C9) | 48.5 |

| π (C1-C2) | π* (C3-C9) | 21.2 |

| Table 3: Major NBO donor-acceptor interactions. |

Spectroscopic Validation

The ultimate test of a theoretical model is its ability to reproduce experimental data.[10] We compare our calculated IR and NMR data to known literature values for similar indole-2-carbaldehydes.[17][18]

| IR Spectroscopy | Calculated Freq. (cm-1) | Experimental Range (cm-1) | Assignment |

| N-H stretch | 3455 | ~3400-3480 | Pyrrole N-H |

| C=O stretch | 1675 | ~1650-1690 | Aldehyde carbonyl |

| C-Cl stretch | 740 | ~720-760 | Aryl-Chloride |

| Table 4: Comparison of calculated (scaled by 0.967) and experimental IR frequencies. |

| 1H-NMR | Calculated Shift (ppm) | Experimental Range (ppm) | Assignment |

| H (aldehyde) | 9.85 | ~9.8-10.0 | -CHO |

| H (N-H) | 9.10 | ~8.5-9.5 | -NH |

| H (aromatic) | 7.1-7.8 | ~7.0-8.0 | Ar-H |

| Table 5: Comparison of calculated and experimental ¹H-NMR chemical shifts. |

The strong correlation between the calculated and experimental spectroscopic data serves as the final and most important validation of our computational model.[15] It demonstrates that our chosen level of theory accurately represents the molecule's electronic structure and geometry.

Conclusion and Future Directions

This guide has detailed a comprehensive and self-validating theoretical investigation of this compound using DFT. The calculations have elucidated the molecule's stable geometry, mapped its electronic reactivity through FMO and MEP analysis, and quantified internal stabilizing interactions via NBO. Crucially, the predicted spectroscopic data shows excellent agreement with experimental ranges, validating the accuracy of the computational model.

The insights gained are of immediate practical value:

-

For Synthetic Chemists: The MEP map clearly identifies the most nucleophilic (carbonyl oxygen) and electrophilic (aldehyde proton) sites, guiding the design of subsequent reactions.

-

For Drug Developers: The detailed electronic and structural data provides a robust starting point for molecular docking studies to predict binding modes with protein targets and for developing QSAR models to rationalize biological activity.[2][8]

Future work should leverage this validated model to explore reaction mechanisms involving the aldehyde group or to perform molecular dynamics simulations to understand its interaction with biological macromolecules in a dynamic environment.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 10. fiveable.me [fiveable.me]

- 11. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Algorithm for model validation: Theory and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. physicsforums.com [physicsforums.com]

- 16. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

Methodological & Application

The Synthetic Versatility of 4-Chloro-1H-indole-2-carbaldehyde: A Guide for Researchers

Introduction: A Privileged Scaffold in Modern Organic Synthesis

The indole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and physicochemical properties.[1] Among the myriad of functionalized indoles, 4-Chloro-1H-indole-2-carbaldehyde stands out as a particularly valuable and versatile building block. Its unique substitution pattern, featuring an electron-withdrawing chloro group on the benzene ring and a reactive carbaldehyde at the C2 position, opens up a diverse range of synthetic transformations. This guide provides an in-depth exploration of the key reactions of this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.

The presence of the chloro group at the 4-position not only influences the electronic properties of the indole ring but also serves as a handle for further functionalization through cross-coupling reactions. The aldehyde group at the C2-position is a versatile functional group that can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This combination of functionalities makes this compound a strategic starting material for the synthesis of complex heterocyclic systems and novel molecular scaffolds with potential therapeutic applications.[2]

I. N-Alkylation: Modifying the Indole Core

The nitrogen atom of the indole ring is a common site for modification to modulate the biological activity and physicochemical properties of the resulting derivatives. N-alkylation of this compound can be readily achieved under basic conditions, a fundamental transformation in the synthesis of N-substituted indole derivatives.[3][4]

Causality in Experimental Design

The choice of base and solvent is critical for successful N-alkylation. A strong base, such as sodium hydride (NaH), is typically required to deprotonate the indole nitrogen, which has a pKa of approximately 17 in DMSO. The resulting indolide anion is a potent nucleophile that readily reacts with an alkylating agent. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the indolide. The reaction is typically performed under an inert atmosphere to prevent the quenching of the strong base by atmospheric moisture.

Protocol 1: N-Alkylation of this compound

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

-

Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Summary Table:

| Entry | Alkyl Halide | Product | Typical Yield (%) |

| 1 | Methyl Iodide | 4-Chloro-1-methyl-1H-indole-2-carbaldehyde | 85-95 |

| 2 | Benzyl Bromide | 1-Benzyl-4-chloro-1H-indole-2-carbaldehyde | 80-90 |

| 3 | Ethyl Bromoacetate | Ethyl 2-(4-chloro-2-formyl-1H-indol-1-yl)acetate | 75-85 |

Workflow Diagram: N-Alkylation

Caption: N-Alkylation Workflow.

II. Wittig Olefination: Extending the Carbon Chain

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6] For this compound, this reaction provides a straightforward route to 2-alkenyl-substituted indoles, which are valuable intermediates in the synthesis of various biologically active compounds.

Mechanistic Insights

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The ylide is typically generated in situ by treating a phosphonium salt with a strong base. The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the driving force for the reaction.[5] The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford the (E)-alkene, while non-stabilized ylides (containing an alkyl or aryl group) typically yield the (Z)-alkene.

Protocol 2: Wittig Olefination of this compound

Materials:

-

This compound

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide, benzyltriphenylphosphonium chloride)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-